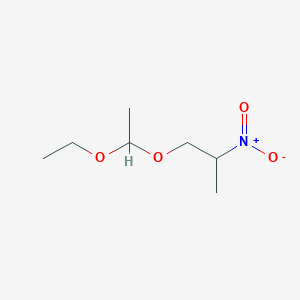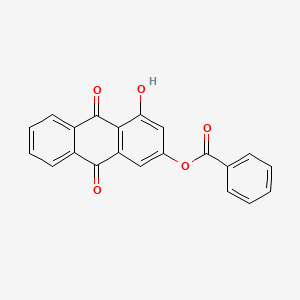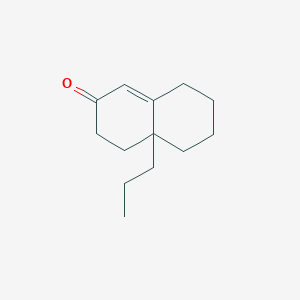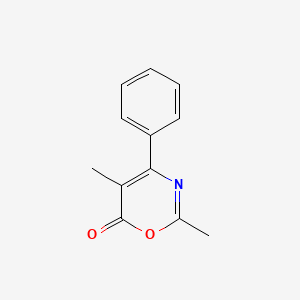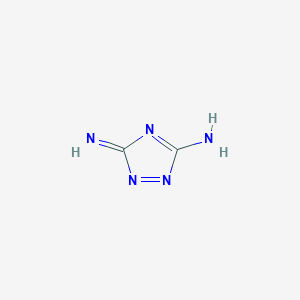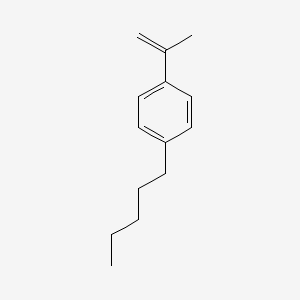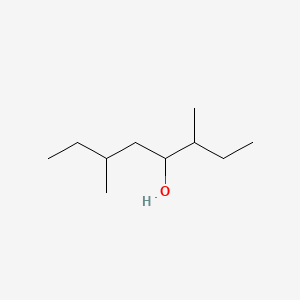
3,6-Dimethyloctan-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dimethyloctan-4-ol is an organic compound classified as an alcohol. It is a branched-chain molecule with the molecular formula C10H22O. This compound is characterized by the presence of two methyl groups attached to the third and sixth carbon atoms of an octane chain, with a hydroxyl group (-OH) attached to the fourth carbon atom. The structural complexity and specific arrangement of functional groups make it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
3,6-Dimethyloctan-4-ol can be synthesized through several methods, including:
Grignard Reaction: One common method involves the reaction of a suitable Grignard reagent with a ketone. For instance, the reaction of 3,6-dimethyl-4-octanone with a Grignard reagent like methylmagnesium bromide can yield this compound.
Reduction of Ketones: Another method involves the reduction of 3,6-dimethyl-4-octanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters are carefully controlled to achieve efficient production.
化学反応の分析
Types of Reactions
3,6-Dimethyloctan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Halogenating Agents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 3,6-Dimethyl-4-octanone
Reduction: 3,6-Dimethyloctane
Substitution: 3,6-Dimethyloctyl halides
科学的研究の応用
3,6-Dimethyloctan-4-ol has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 3,6-dimethyloctan-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
3,6-Dimethyloctane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3,6-Dimethyl-4-octanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
2,6-Dimethyloctan-4-ol: Similar structure but with the methyl groups attached to different carbon atoms, resulting in different chemical properties.
Uniqueness
3,6-Dimethyloctan-4-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
特性
CAS番号 |
66719-31-1 |
|---|---|
分子式 |
C10H22O |
分子量 |
158.28 g/mol |
IUPAC名 |
3,6-dimethyloctan-4-ol |
InChI |
InChI=1S/C10H22O/c1-5-8(3)7-10(11)9(4)6-2/h8-11H,5-7H2,1-4H3 |
InChIキー |
XFUFFAQPWAGSDK-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CC(C(C)CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)-](/img/structure/B14486010.png)

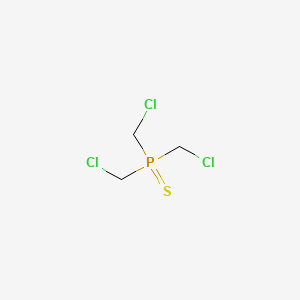
![2-[2-([1,1'-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole](/img/structure/B14486019.png)

![Ethyl cyano[(triphenyl-lambda~5~-phosphanylidene)hydrazinylidene]acetate](/img/structure/B14486030.png)

![ethyl 2-[3-(4-methoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]propanoate](/img/structure/B14486042.png)
